What is Zonisamide-d4 and its primary use in research
What is Zonisamide-d4 and its primary use in research
An In-depth Examination of its Application as an Internal Standard in Bioanalytical Research
Introduction
Zonisamide-d4 is the deuterated analog of Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties.[1] In the field of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled compounds, such as Zonisamide-d4, serve as ideal internal standards in mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly reliable and reproducible quantitative data. This guide provides a comprehensive overview of Zonisamide-d4, its primary application in research, and detailed methodologies for its use.
Chemical and Physical Properties
Zonisamide-d4 is a white to off-white crystalline solid.[2] The introduction of four deuterium atoms into the benzisoxazole ring results in a molecular weight increase of approximately four atomic mass units compared to the parent compound, Zonisamide. This mass difference is the key feature utilized in its role as an internal standard for mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | [3][4] |
| Molecular Formula | C₈H₄D₄N₂O₃S | [2] |
| Molecular Weight | 216.25 g/mol | [3][4][5][6] |
| CAS Number | 1020720-04-0 | [2][3][5] |
| Melting Point | 163-165°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2] |
Primary Use in Research: Internal Standard for Bioanalysis
The predominant application of Zonisamide-d4 in a research setting is as an internal standard for the quantitative analysis of Zonisamide in biological samples such as plasma, serum, and blood.[7] Its utility is particularly pronounced in pharmacokinetic and toxicokinetic studies, where precise and accurate measurement of drug concentration over time is critical. The use of a stable isotope-labeled internal standard like Zonisamide-d4 is considered the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The principle of stable isotope dilution analysis is illustrated in the following diagram:
Experimental Protocols
Proposed Synthesis of Zonisamide-d4
The following diagram illustrates a conceptual workflow for the proposed synthesis:
Quantification of Zonisamide in Human Plasma/Serum using Zonisamide-d4 by UPLC-MS/MS
The following is a representative protocol compiled from various published methods for the quantification of Zonisamide in biological matrices using Zonisamide-d4 as an internal standard.
1. Materials and Reagents:
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Zonisamide reference standard
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Zonisamide-d4 internal standard
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid
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Ultrapure water
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Human plasma/serum (drug-free)
2. Preparation of Stock and Working Solutions:
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Prepare a stock solution of Zonisamide (e.g., 1 mg/mL) in methanol.
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Prepare a stock solution of Zonisamide-d4 (e.g., 1 mg/mL) in methanol.
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Prepare working solutions of Zonisamide for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
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Prepare a working solution of Zonisamide-d4 internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
3. Sample Preparation (Protein Precipitation):
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To 50 µL of plasma/serum sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.
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Vortex mix for 30 seconds.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
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Transfer the supernatant to a clean tube or a 96-well plate.
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Dilute the supernatant with water (e.g., 1:10) prior to injection into the UPLC-MS/MS system.
4. UPLC-MS/MS Instrumentation and Conditions:
| Parameter | Typical Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Zonisamide: e.g., m/z 213.0 -> 132.1; Zonisamide-d4: e.g., m/z 217.0 -> 136.1 |
| Cone Voltage & Collision Energy | Optimized for each transition |
5. Data Analysis:
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Quantify Zonisamide concentration by calculating the peak area ratio of the analyte to the internal standard.
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Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Zonisamide in unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow for sample analysis:
Quantitative Data from Method Validation Studies
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing a deuterated internal standard for Zonisamide quantification.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Zonisamide | Human Serum | 0.5 - 50 | > 0.99 | [7] |
| Zonisamide | Human Plasma | 0.5 - 30 | > 0.99 | [7] |
| Zonisamide | Dried Blood Spots | 0.125 - 25 | > 0.99 | |
| Zonisamide | Dried Plasma Spots | 0.25 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Human Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| Rabbit Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Zonisamide | Human Plasma | 70.8 - 77.3 | Not significant | [7] |
| Zonisamide-d4 (IS) | Human Plasma | 85.6 - 110.4 | Not significant | [7] |
| Zonisamide | Rabbit Plasma | 70.8 - 77.3 | Not significant | [7] |
| Zonisamide-d4 (IS) | Rabbit Plasma | 85.6 - 110.4 | Not significant | [7] |
Conclusion
Zonisamide-d4 is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Zonisamide. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in pharmacokinetic and other quantitative studies. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. As the demand for high-quality bioanalytical data continues to grow, the application of stable isotope-labeled internal standards like Zonisamide-d4 will remain a critical component of successful research and development programs.
References
- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
